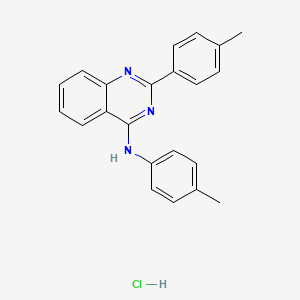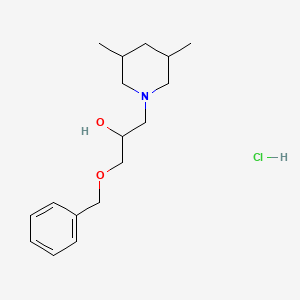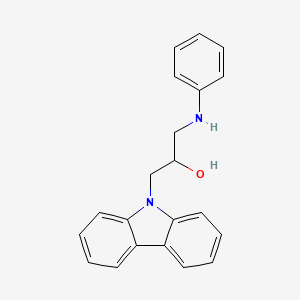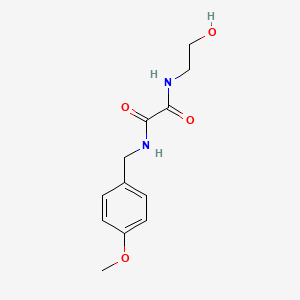
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride (BMQ) is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).
作用機序
The mechanism of action of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is not fully understood. However, it has been suggested that N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The antiviral activity of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is thought to be due to its ability to inhibit the replication of the virus.
Biochemical and Physiological Effects:
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been studied for its antiviral activity against HSV-1 and CVB3. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to have an inhibitory effect on the activity of the enzyme topoisomerase IIα, which is involved in DNA replication.
実験室実験の利点と制限
The advantages of using N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antiviral properties. The limitations of using N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in lab experiments include its toxicity, which limits its use in in vivo experiments, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride. One direction is to further investigate its mechanism of action to better understand how it exerts its anticancer, anti-inflammatory, and antiviral activities. Another direction is to study the potential use of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in combination with other drugs for the treatment of cancer and viral infections. Additionally, the development of less toxic derivatives of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride could increase its potential for use in in vivo experiments.
合成法
The synthesis of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. The product obtained is then treated with hydrochloric acid to obtain N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride hydrochloride. The reaction scheme is shown below:
特性
IUPAC Name |
N,2-bis(4-methylphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3.ClH/c1-15-7-11-17(12-8-15)21-24-20-6-4-3-5-19(20)22(25-21)23-18-13-9-16(2)10-14-18;/h3-14H,1-2H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAFJRIBNXCEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)

![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)
